REACTION_SMILES
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[C:22]([c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1)(=[O:29])[Cl:30].[CH2:31]1[O:32][CH2:33][CH2:34][CH2:35]1.[CH3:15][CH2:16][N:17]([CH2:18][CH3:19])[CH2:20][CH3:21].[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:6][NH2:7])[cH:8][c:9]([O:13][CH3:14])[c:10]1[O:11][CH3:12]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:6][NH:7][C:22]([c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)=[O:29])[cH:8][c:9]([O:13][CH3:14])[c:10]1[O:11][CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(CN)cc(OC)c1OC
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Name
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Type
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product
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Smiles
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COc1cc(CNC(=O)c2ccccc2)cc(OC)c1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |